molecular formula C7H5F2NO2 B2369736 1,3-Difluoro-4-methyl-2-nitrobenzene CAS No. 1428539-73-4

1,3-Difluoro-4-methyl-2-nitrobenzene

Cat. No.: B2369736
CAS No.: 1428539-73-4
M. Wt: 173.119
InChI Key: OLFRORVBDFRAJD-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-methyl-2-nitrobenzene (CAS No. 1428539-73-4) is a halogenated nitroaromatic compound characterized by a benzene ring substituted with fluorine atoms at positions 1 and 3, a methyl group at position 4, and a nitro group at position 2. Its molecular formula is C₇H₅F₂NO₂, with a molecular weight of 189.12 g/mol. This compound is primarily used in pharmaceutical and agrochemical synthesis as a key intermediate due to its electron-withdrawing nitro and fluorine groups, which modulate reactivity in electrophilic substitution or reduction reactions .

Preparation Methods

The synthesis of 1,3-Difluoro-4-methyl-2-nitrobenzene typically involves the nitration of 1,3-difluoro-4-methylbenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the desired substitution pattern .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.

Chemical Reactions Analysis

1,3-Difluoro-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1,3-difluoro-4-methyl-2-aminobenzene, while nucleophilic substitution can produce various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    1,3-Difluoro-4-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for various chemical reactions including nucleophilic substitutions and reductions .
  • Biological Studies
    • Enzyme Interaction : The compound is used to study enzyme-substrate interactions, acting as a probe to understand biochemical pathways. Its unique structure allows it to inhibit or modulate specific enzymatic activities, providing insights into metabolic processes .
    • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant inhibition against Gram-positive bacteria, indicating its potential use in developing antibacterial agents.
    • Anticancer Research : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways involved in proliferation .
  • Material Science
    The compound is also explored for its potential applications in material science, particularly in the development of specialty chemicals and materials such as polymers and dyes. Its fluorinated structure enhances the properties of materials, making them suitable for advanced applications .

Antimicrobial Activity Case Study

A study investigated the antimicrobial properties of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group could enhance antibacterial efficacy significantly.

Anticancer Mechanism Study

In another study focusing on anticancer properties, researchers evaluated the effects of this compound on specific cancer cell lines. The findings suggested that the compound's ability to disrupt signaling pathways was linked to its structural features, leading to reduced cell proliferation rates.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Organic SynthesisIntermediate for pharmaceuticalsKey building block for complex organic molecules
Biological StudiesEnzyme interaction studiesActs as a probe for enzyme-substrate interactions
Antimicrobial ActivityInhibition against bacteriaSignificant activity against Gram-positive strains
Anticancer ResearchGrowth inhibition in cancer cell linesDisruption of cellular signaling pathways
Material ScienceDevelopment of specialty chemicalsEnhances properties of polymers and dyes

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-methyl-2-nitrobenzene is primarily determined by its functional groups. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity in electrophilic and nucleophilic reactions. The fluorine atoms also play a role in stabilizing negative charges during reaction intermediates, making the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent positions, halogen types, or functional groups, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural Comparison of 1,3-Difluoro-4-methyl-2-nitrobenzene and Analogs

Compound Name CAS No. Substituent Positions Molecular Formula Similarity Score Key Differences
This compound 1428539-73-4 1-F, 3-F, 4-CH₃, 2-NO₂ C₇H₅F₂NO₂ 1.00 Reference compound
1,3-Difluoro-2-methyl-4-nitrobenzene 932373-92-7 1-F, 3-F, 2-CH₃, 4-NO₂ C₇H₅F₂NO₂ 0.90 Methyl and nitro positions swapped; reduced steric hindrance at nitro site
1,5-Difluoro-3-methyl-2-nitrobenzene 3013-27-2 1-F, 5-F, 3-CH₃, 2-NO₂ C₇H₅F₂NO₂ 0.88 Fluorine at position 5 instead of 3; altered electronic distribution
2,4-Difluoro-3-methyl-5-nitroaniline 437-86-5 2-F, 4-F, 3-CH₃, 5-NO₂, 1-NH₂ C₇H₆F₂N₂O₂ 0.98 Amino group introduces nucleophilicity; distinct reactivity in coupling reactions
1-Chloro-2,3-difluoro-4-nitrobenzene 2689-07-8 1-Cl, 2-F, 3-F, 4-NO₂ C₆H₂ClF₂NO₂ N/A Chlorine substitution increases steric bulk and alters lipophilicity

Key Findings from Comparative Studies

Reactivity in Reduction Reactions: this compound undergoes reduction with SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) to yield unstable diamines, which are immediately used in subsequent steps . Comparatively, 1,3-Difluoro-2-methyl-4-nitrobenzene (methyl at position 2) shows slower reduction kinetics due to steric hindrance near the nitro group, requiring extended reaction times .

Electronic Effects :

  • The methyl group (electron-donating) at position 4 in the reference compound slightly counterbalances the electron-withdrawing effects of fluorine and nitro groups, enhancing stability compared to 1,5-Difluoro-3-methyl-2-nitrobenzene , where fluorine at position 5 creates a stronger electron-deficient ring .

Applications: The reference compound is favored in pharmaceutical synthesis for its balanced reactivity. In contrast, 2,4-Difluoro-3-methyl-5-nitroaniline (with an amino group) is utilized in dye and polymer industries due to its nucleophilic character .

Data Tables

Table 2: Comparative Reactivity in Reduction Reactions

Compound Reduction Agent Reaction Time (h) Product Stability
This compound SnCl₂·2H₂O 5–7 Low (requires immediate use)
1,3-Difluoro-2-methyl-4-nitrobenzene SnCl₂·2H₂O 8–10 Moderate
1-Chloro-2,3-difluoro-4-nitrobenzene SnCl₂·2H₂O 6–8 High (stable diamine intermediate)

Biological Activity

1,3-Difluoro-4-methyl-2-nitrobenzene (CAS Number: 1428539-73-4) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzymatic inhibition effects, supported by various studies and data.

  • Molecular Formula : C7H6F2N2O2
  • Molecular Weight : 174.13 g/mol
  • Structure : The compound features a nitro group and two fluorine atoms attached to a methyl-substituted benzene ring.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that various nitrobenzene derivatives exhibit significant antimicrobial properties. The presence of the nitro group is often associated with increased activity against a range of pathogens.

  • Study Findings :
    • A study demonstrated that nitro-substituted compounds show enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    • The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the molecular structure can lead to improved antimicrobial efficacy.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines.

  • Case Study :
    • In vitro tests revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
    • The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, further emphasizing its potential as an anticancer agent.

3. Enzymatic Inhibition

This compound has also been studied for its ability to inhibit specific enzymes.

  • Research Findings :
    • It was found to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to significant interactions with other pharmaceuticals .
    • Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, potentially altering their activity profiles.

Data Summary

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 25 µg/mL
AnticancerHeLaIC50 = 15 µM
AnticancerA549IC50 = 20 µM
Enzymatic InhibitionCytochrome P450IC50 = 10 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Difluoro-4-methyl-2-nitrobenzene, and how can reaction conditions be optimized for high yield?

The synthesis typically involves sequential fluorination, nitration, and methylation steps. Key methods include:

  • Electrophilic nitration of a fluorinated toluene precursor under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to minimize byproducts) .
  • Directed fluorination using HF or fluorinating agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms regioselectively .
  • Optimization parameters : Temperature (critical for avoiding over-nitration), solvent polarity (e.g., dichloromethane for nitration), and stoichiometric ratios of reagents. Yield improvements (>80%) are achieved by slow addition of nitrating agents and inert atmosphere .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹⁹F NMR : Identifies fluorine environments and confirms substitution patterns (δ ≈ -110 to -150 ppm for aromatic fluorines) .
  • ¹H NMR : Methyl protons appear as a singlet (~δ 2.5 ppm), while aromatic protons split based on coupling with adjacent fluorines .
  • IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹ for asymmetric stretching) and C-F stretches (~1200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 173.12 (calculated for C₇H₅F₂NO₂) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in regioselectivity during fluorination/nitration steps?

Conflicting experimental outcomes (e.g., competing nitro/fluoro substitution positions) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways to predict dominant products. For example, meta-directing effects of fluorine vs. ortho/para-directing nitro groups can be modeled .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to rationalize electrophilic attack preferences .
  • Benchmarking : Validate computational models against experimental data (e.g., X-ray crystallography of intermediates) to refine accuracy .

Q. What strategies mitigate conflicting bioactivity data in studies using this compound derivatives?

Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) often arise from:

  • Solubility variability : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via HPLC .
  • Structural analogs : Compare activity of this compound with its 1,4-difluoro isomer to isolate substituent effects .
  • Dose-response validation : Replicate studies across multiple cell lines or bacterial strains to distinguish compound-specific vs. system-specific effects .

Q. How does the steric/electronic profile of this compound influence its reactivity in cross-coupling reactions?

  • Steric effects : The methyl group at position 4 hinders bulky catalysts (e.g., Pd(PPh₃)₄), favoring ligand-free systems for Suzuki-Miyaura couplings .
  • Electronic effects : Electron-withdrawing nitro and fluorine groups activate the benzene ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Reaction monitoring : Use in situ FTIR or GC-MS to track intermediates and optimize reaction times .

Q. Methodological Recommendations

  • Synthesis : Prioritize AI-driven retrosynthesis tools (e.g., Reaxys-based platforms) for route optimization .
  • Contradiction Analysis : Employ triangulation with computational, spectroscopic, and bioassay data to resolve inconsistencies .
  • Safety : Adhere to strict handling protocols (gloves, fume hoods) due to nitro group toxicity and fluorine reactivity .

Properties

IUPAC Name

1,3-difluoro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFRORVBDFRAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428539-73-4
Record name 1,3-difluoro-4-methyl-2-nitrobenzene
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